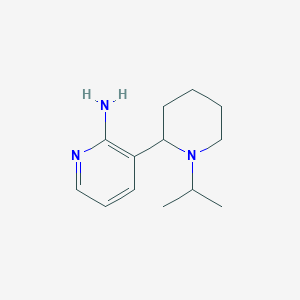
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group
Preparation Methods
The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butylthio group is introduced via nucleophilic substitution.
Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the desired piperazine ring.
Introduction of the carbaldehyde group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbaldehyde group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde can be compared with similar compounds such as:
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound features a hydroxyl group instead of a carbaldehyde group, leading to different reactivity and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The presence of an amino group in this compound offers different biological activity and synthetic utility.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C14H21N3OS |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)19-12-4-5-13(15-10-12)17-8-6-16(11-18)7-9-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
YCJVQPIZQYDOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)





